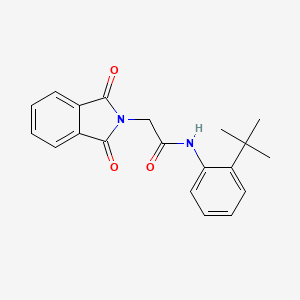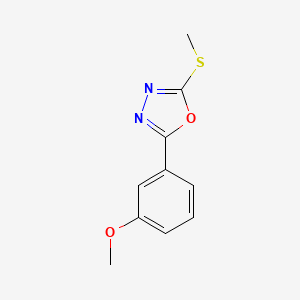![molecular formula C17H19N3O4 B5757656 N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, also known as DEBIO-0932, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been shown to exhibit potent anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of several key enzymes and signaling pathways, including the NF-κB pathway and the COX-2 enzyme. These pathways are known to play a critical role in inflammation and tumorigenesis, and their inhibition has been shown to have therapeutic benefits.
Biochemical and Physiological Effects:
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been shown to exhibit potent anti-inflammatory and anti-tumor effects in various preclinical studies. The compound has been shown to inhibit the production of several pro-inflammatory cytokines and chemokines, as well as reduce the proliferation and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the investigation of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, including:
1. Further preclinical studies to investigate the efficacy and safety of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide in various disease models.
2. Development of novel formulations or delivery methods to improve the solubility and bioavailability of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide.
3. Investigation of the potential synergistic effects of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide with other anti-inflammatory or anti-tumor agents.
4. Clinical trials to evaluate the safety and efficacy of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide in humans.
5. Investigation of the potential mechanism of action of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, including its effects on other signaling pathways and enzymes involved in inflammation and tumorigenesis.
Synthesemethoden
The synthesis of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboxylic acid with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a carboximidamide reagent to yield the final product.
Wissenschaftliche Forschungsanwendungen
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been investigated for its potential therapeutic applications in various disease models, including cancer and inflammatory disorders. Studies have shown that N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide can inhibit the activity of several key enzymes and signaling pathways involved in inflammation and tumorigenesis.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-22-14-9-8-12(11-15(14)23-4-2)17(21)24-20-16(18)13-7-5-6-10-19-13/h5-11H,3-4H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXMMZGXGICPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)




![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)


![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)

![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)